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Compound of Interest

Compound Name: Vdavp

Cat. No.: B3062957

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to alternatives to DDAVP for vasopressin V2
receptor (V2R) activation, including troubleshooting guides and frequently asked questions for
experimental success.

Frequently Asked Questions (FAQSs)

Q1: What are the primary signaling pathways activated by the V2 receptor?

Al: The V2 receptor, a G protein-coupled receptor (GPCR), primarily signals through the
canonical Gs-protein pathway upon agonist binding. This activation stimulates adenylyl
cyclase, leading to an increase in intracellular cyclic AMP (CAMP). Elevated cAMP levels
activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets,
including the aquaporin-2 (AQP2) water channel, leading to its translocation to the cell
membrane. Additionally, the V2R can activate cCAMP-independent signaling pathways, such as
those involving calcium mobilization and the activation of mitogen-activated protein kinases
(MAPKS) like ERK1/2. Signal termination and receptor internalization are mediated by 3-
arrestins.

Q2: Beyond DDAVP, what other peptide agonists can be used to activate the V2 receptor?

A2: Besides Desmopressin (DDAVP), which is a highly selective V2R agonist, other peptide
analogues of Arginine Vasopressin (AVP) can be utilized in research. These include
[Val4]dDAVP (VDAVP) and [deamino-Val4]dDAVP (dVDAVP), which also exhibit high selectivity
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for the V2 receptor over V1a and oxytocin receptors[1]. These compounds are valuable tools
for studying V2R-specific functions.

Q3: Are there any non-peptide agonists available for V2 receptor research?

A3: While the field has seen significant development of non-peptide antagonists for the V2
receptor (e.g., Tolvaptan, Lixivaptan)[2][3], the availability of non-peptide agonists for research
is limited. Most of the research-grade non-peptide compounds targeting vasopressin receptors
are antagonists[4]. However, biased non-peptide agonists have been described in research
literature, such as MCF14, which acts as a Gs-biased agonist, promoting cCAMP signaling
without significantly recruiting -arrestin[5]. The commercial availability of such specific biased
agonists for general research use should be verified with chemical suppliers.

Q4: What is biased agonism at the V2 receptor and why is it important?

A4: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially
activate one signaling pathway over another at the same receptor. For the V2R, a biased
agonist might selectively activate the Gs-cAMP pathway without engaging the [3-arrestin
pathway, or vice versa[6][7]. This is significant because the different pathways can lead to
distinct physiological outcomes. For example, Gs-cAMP signaling is linked to the antidiuretic
effect, while B-arrestin signaling is involved in receptor desensitization and potentially other
cellular responses|6]. Biased agonists are powerful research tools to dissect the specific roles
of these pathways and represent a promising avenue for developing more targeted
therapeutics with fewer side effects.

V2 Receptor Agonist Comparison

The following table summarizes the quantitative data for various V2 receptor agonists. Potency
(ECso) is a measure of the concentration of an agonist that gives half of the maximal response.
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Receptor Potency Selectivity
Compound Assay Type . . Reference
Type (ECs0) in nM  Profile
Arginine Non-selective
Vasopressin Human V2R cAMP ~1 (also V1ia, [1]
(AVP) Vib, OTR)
] Highly
Desmopressi Reporter _
Human V2R 0.07 selective for [8]
n (DDAVP) Gene
V2R
o Highly
[Val4]dDAVP Antidiuretic ) )
Rat V2R 1.0 (units/mg)  selective for [1]
(VDAVP) Assay
V2R
deamino- Highl
[ Antidiuretic _ ° y
Val4]dDAVP Rat V2R A 1.2 (units/mg)  selective for [1]
ssa
(dVDAVP) Y V2R
Gs-biased;
MCF14 Human V2R cAMP ~10 no B-arrestin [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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